Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate
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Overview
Description
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes a bromomethyl group, a formyl group, and a trifluoromethyl group attached to a benzoate ester
Scientific Research Applications
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing new drugs with potential therapeutic effects.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its ability to introduce functional groups that enhance material properties.
Safety and Hazards
“Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate” is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as dust mask type N95 (US), eyeshields, and gloves, is advised .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been known to target theCereblon E3 ligase . Cereblon (CRBN) is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
Related compounds have been known to undergo reactions such asnitration , conversion from the nitro group to an amine , and bromination . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been known to react via anSN1 pathway , via the resonance-stabilized carbocation .
Pharmacokinetics
It’s worth noting that the compound has amolecular weight of 229.07 , which could potentially influence its bioavailability.
Action Environment
It’s worth noting that the compound isnot soluble in water but can dissolve in nonpolar solvents such as ethanol, ether, and dichloromethane . This solubility profile could potentially influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as methyl 2-methyl-5-formyl-3-(trifluoromethyl)benzoate. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification techniques are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Oxidation: Methyl 2-(carboxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.
Reduction: Methyl 2-(hydroxymethyl)-5-formyl-3-(trifluoromethyl)benzoate.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the formyl and trifluoromethyl groups.
Methyl 2-bromo-3-(trifluoromethyl)benzoate: Similar but lacks the formyl group.
Methyl 4-(bromomethyl)benzoate: Similar but with different substitution pattern on the aromatic ring.
Uniqueness
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the bromomethyl, formyl, and trifluoromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,5H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNEDFCVXEAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C=O)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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